3-(6,6-Dimethyl-4-oxooxan-3-yl)-3-hydroxy-1-propylindol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6,6-Dimethyl-4-oxooxan-3-yl)-3-hydroxy-1-propylindol-2-one is a complex organic compound with a unique structure that combines elements of pyran and indole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,6-Dimethyl-4-oxooxan-3-yl)-3-hydroxy-1-propylindol-2-one typically involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(6,6-Dimethyl-4-oxooxan-3-yl)-3-hydroxy-1-propylindol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(6,6-Dimethyl-4-oxooxan-3-yl)-3-hydroxy-1-propylindol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(6,6-Dimethyl-4-oxooxan-3-yl)-3-hydroxy-1-propylindol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(6,6-dimethyl-4-oxotetrahydro-2H-pyran-3-yl)-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
- 3-(6,6-dimethyl-4-oxotetrahydro-2H-pyran-3-yl)-3-hydroxy-1-ethyl-1,3-dihydro-2H-indol-2-one
Uniqueness
Compared to similar compounds, 3-(6,6-Dimethyl-4-oxooxan-3-yl)-3-hydroxy-1-propylindol-2-one has unique structural features that may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
334506-61-5 |
---|---|
Molekularformel |
C18H23NO4 |
Molekulargewicht |
317.4g/mol |
IUPAC-Name |
3-(6,6-dimethyl-4-oxooxan-3-yl)-3-hydroxy-1-propylindol-2-one |
InChI |
InChI=1S/C18H23NO4/c1-4-9-19-14-8-6-5-7-12(14)18(22,16(19)21)13-11-23-17(2,3)10-15(13)20/h5-8,13,22H,4,9-11H2,1-3H3 |
InChI-Schlüssel |
FYDWGAZAHTZYBT-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(C3COC(CC3=O)(C)C)O |
Kanonische SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(C3COC(CC3=O)(C)C)O |
Löslichkeit |
33.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.